![molecular formula C13H22N2 B364421 N,N-二甲基-4-{[(2-甲基丙基)氨基]甲基}苯胺 CAS No. 71274-90-3](/img/structure/B364421.png)

N,N-二甲基-4-{[(2-甲基丙基)氨基]甲基}苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

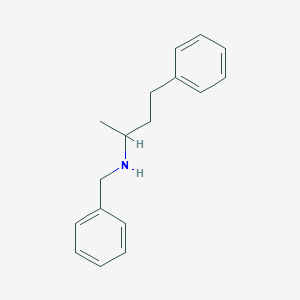

“N,N-dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline” is a chemical compound . The empirical formula is C16H20N2 and the molecular weight is 240.34 . It is usually sold in solid form .

Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline” can be represented by the SMILES stringCN(C)c1ccc(CNc2ccc(C)cc2)cc1 . The InChI key is MPIIVCDMKHOLLQ-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

“N,N-dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline” is a solid . More detailed physical and chemical properties are not available in the resources I found.科学研究应用

Nonlinear Optical Materials

N,N-dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline: derivatives are explored for their potential in nonlinear optical (NLO) applications due to their ability to exhibit high nonlinearity. This is attributed to the presence of hydrogen bonds and Van der Waals forces within their structure, which can be tuned for enhanced NLO properties . These materials are crucial for advancements in fields like attosecond pulse generation, deep UV laser systems, optical data storage, THz imaging, optoelectronics, and signal processing.

Organic Synthesis

The compound serves as a versatile synthon in organic chemistry, particularly in the synthesis of heterocycles and acyclic systems. Its derivatives, such as N,N-dialkyl amides , are used in amination, formylation, cyanation, amidoalkylation, aminocarbonylation, and carbonylation reactions. These reactions are fundamental in creating a wide array of organic compounds with diverse functional groups .

Dye Manufacturing

N,N-dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline: is used in the synthesis of triarylmethane dyes, such as malachite green. These dyes have applications ranging from biological staining to being components in various industrial colorants .

Bacterial Detection

This compound is utilized in the synthesis of a magnetic gram stain, which is an innovative approach for the rapid detection of bacteria. This application is significant in medical diagnostics and research, where quick and accurate bacterial identification is essential .

Resin Curing Promoter

It acts as a promoter in the curing process of polyester and vinyl ester resins. This application is vital in the production of plastics and composites, where the material’s properties can be finely tuned for specific uses .

Precursor for Organic Compounds

The compound is also a precursor to a variety of organic compounds. Its role as an intermediate in organic reactions is critical for the synthesis of complex molecules used in pharmaceuticals, agrochemicals, and other chemical industries .

安全和危害

作用机制

Target of Action

Similar compounds such as dimethylaniline are known to interact with various biological targets .

Mode of Action

It’s known that dimethylaniline, a related compound, undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles .

Biochemical Pathways

Related compounds have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .

Pharmacokinetics

The compound’s molecular weight of 20633 may influence its bioavailability and pharmacokinetic properties.

Result of Action

Related compounds have been used to synthesize a broad range of heterocyclic and fused heterocyclic derivatives .

Action Environment

The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .

属性

IUPAC Name |

N,N-dimethyl-4-[(2-methylpropylamino)methyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2/c1-11(2)9-14-10-12-5-7-13(8-6-12)15(3)4/h5-8,11,14H,9-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMQYKSUQGMISR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CC=C(C=C1)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B364350.png)

![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B364354.png)

![3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B364362.png)

![5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B364363.png)

![2-(4-ethylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B364387.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]nicotinamide](/img/structure/B364409.png)

![N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]-3-propoxybenzamide](/img/structure/B364486.png)

![N-[2-(4-methylpiperazine-1-carbonyl)phenyl]pyridine-4-carboxamide](/img/structure/B364492.png)

![6-(1-Benzofuran-2-yl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B364522.png)